molecular formula C9H14ClN3O2 B6190745 methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride CAS No. 2680543-20-6

methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride

Cat. No.: B6190745
CAS No.: 2680543-20-6
M. Wt: 231.7
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Description

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor such as 2-nitrobenzaldehyde, the compound undergoes a cyclization reaction with hydrazine hydrate to form the indazole core.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high purity and consistent quality of the final product.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The nitro group can be reduced to an amino group using hydrogenation or chemical reducing agents like tin(II) chloride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of N-substituted indazole derivatives.

Scientific Research Applications

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Chemical Biology: It serves as a probe in chemical biology to investigate cellular processes and pathways.

    Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    Methyl 5-amino-1H-indazole-3-carboxylate: Lacks the tetrahydro ring, leading to different biological activities.

    5-Amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity.

    Methyl 5-nitro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: Contains a nitro group instead of an amino group, affecting its chemical reactivity and biological properties.

Uniqueness: Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and a methyl ester. This combination of functional groups provides a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

CAS No.

2680543-20-6

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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